molecular formula C8H6N2O3 B1378491 6-Aza-2-oxindole-7-carboxylic acid CAS No. 1190318-92-3

6-Aza-2-oxindole-7-carboxylic acid

Cat. No. B1378491
M. Wt: 178.14 g/mol
InChI Key: YNTBLLDKTXYDPN-UHFFFAOYSA-N
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Description

6-Aza-2-oxindole-7-carboxylic acid is a chemical compound with the molecular formula C8H6N2O3 . It is a derivative of oxindole, which is a heterocyclic compound .


Molecular Structure Analysis

The molecular structure of 6-Aza-2-oxindole-7-carboxylic acid includes a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 178.03784206 .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Aza-2-oxindole-7-carboxylic acid are not explicitly mentioned in the literature, oxindole derivatives have been used in various chemical reactions. For instance, they have been used in the development of new transformations based on oxindole scaffolds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Aza-2-oxindole-7-carboxylic acid include a topological polar surface area of 79.3, a heavy atom count of 13, and a complexity of 254 .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Compounds related to 6-Aza-2-oxindole-7-carboxylic acid have been investigated for their potential as inhibitors of carbonic anhydrase isoforms, which are enzymes involved in various physiological processes. A study highlighted the synthesis and testing of heterocyclic compounds functionalized with carboxylic acid groups, showing moderate to excellent inhibition against different carbonic anhydrase isoforms, with implications for therapeutic applications in conditions like glaucoma, epilepsy, and cancer (Sitaram et al., 2014).

Asymmetric Synthesis

Research has also focused on the use of carboxylic acids in asymmetric synthesis, where they serve as electrophiles in reactions catalyzed by chiral thioureas. These studies have led to the development of methodologies for the synthesis of key intermediates in the production of pharmaceuticals, demonstrating the versatility of carboxylic acids in organic synthesis (Noboru Hayama et al., 2018).

Material Science Applications

In material science, the effects of carboxylic substituent positions on the electrodeposition, morphology, and capacitance properties of polyindole derivatives were explored, revealing significant impacts on the electrochemical properties of polymer nanowires. This research suggests potential applications of these materials as electrode material for supercapacitors (Xiumei Ma et al., 2015).

Supramolecular Chemistry

The ability of carboxylic acids to form supramolecular assemblies with aza donor molecules has been studied, highlighting the potential for designing novel host-guest systems and assemblies with infinite molecular tapes. These findings contribute to the field of crystal engineering and the development of materials with specific functionalities (K. Arora & V. Pedireddi, 2003).

Organic Synthesis Innovations

Research has focused on the development of new methodologies for the synthesis of oxindoles, a class of compounds with significant biological activity. These methodologies utilize carboxylic acids and their derivatives in various chemical reactions, demonstrating the importance of these compounds in facilitating the synthesis of complex molecules (Lakshmana K. Kinthada et al., 2014).

Future Directions

The future directions in the research of oxindole derivatives, including 6-Aza-2-oxindole-7-carboxylic acid, could involve the development of novel synthetic strategies to form new chemical entities in a stereoselective manner. This could have significant applications in medicinal chemistry .

properties

IUPAC Name

2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-5-3-4-1-2-9-7(8(12)13)6(4)10-5/h1-2H,3H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTBLLDKTXYDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=NC=C2)C(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aza-2-oxindole-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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